molecular formula C11H19ClN4O B3233542 (1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride CAS No. 1353946-17-4

(1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride

Cat. No.: B3233542
CAS No.: 1353946-17-4
M. Wt: 258.75 g/mol
InChI Key: CIPOHXJSJPGPMY-UHFFFAOYSA-N
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Description

(1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride is a piperidine derivative featuring a methoxy-substituted pyrimidine ring and a primary amine group at the piperidin-4-yl position. Its molecular formula is C₁₂H₁₉ClN₄O (MW: 282.76 g/mol). The methoxy group enhances solubility, while the hydrochloride salt improves stability for pharmaceutical applications.

Properties

IUPAC Name

[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O.ClH/c1-16-11-6-10(13-8-14-11)15-4-2-9(7-12)3-5-15;/h6,8-9H,2-5,7,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPOHXJSJPGPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCC(CC2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride is a chemical compound notable for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. Its structure combines elements from both piperidine and pyrimidine, which are known to exhibit diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C10H17ClN4O
  • Molecular Weight : 232.72 g/mol
  • CAS Number : 1185319-52-1

The biological activity of this compound involves interactions with various molecular targets:

  • Enzyme Modulation : The compound has been shown to modulate the activity of specific enzymes involved in cellular signaling pathways, such as NF-κB and PI3K/Akt, which are critical for cell proliferation and survival.
  • Receptor Interaction : It binds to certain receptors that may influence neurotransmitter release and cellular communication, suggesting potential applications in neuropharmacology.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
    These findings suggest that the compound could be developed into a novel antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Cell Proliferation Inhibition : Studies have shown that it can inhibit cell proliferation in several cancer cell lines, including A431 vulvar epidermal carcinoma cells .
  • Mechanistic Insights : The anticancer effects are attributed to the induction of apoptosis and modulation of cell cycle progression through specific signaling pathways.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

StudyFindings
Colombeau et al. (2008)Demonstrated significant inhibition of cell migration and invasion in cancer cell lines .
Chopra et al. (2015)Investigated similar pyrimidine derivatives and found promising antiplasmodial activities, indicating potential for broader applications in infectious diseases .
Garavaglia et al. (2012)Explored nucleotide biosynthesis pathways and their modulation by pyrimidine compounds, highlighting the role of such compounds in antiviral drug development .

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyrimidine-Substituted Analogues

Key Compounds :

[1-(6-Methoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methanamine hydrochloride ():

  • Structural Difference : Addition of a methylsulfanyl group at the pyrimidine 2-position.
  • Impact : The methylsulfanyl group increases lipophilicity (logP) and may slow oxidative metabolism due to sulfur’s electron-donating properties.
  • Molecular Weight : 324.85 g/mol (vs. 282.76 g/mol for the target compound).
  • Safety : Classified under GHS hazard codes H302, H315, and H319 (oral toxicity, skin/eye irritation) .

(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride (): Structural Difference: Ethoxy substituent (instead of methoxy) at pyrimidine 6-position; piperidine substitution at 3-yl instead of 4-yl. The 3-yl substitution alters spatial orientation, affecting receptor binding. Molecular Weight: 272.77 g/mol. Safety: GHS warnings include H302, H315, and H319 .

Piperidine Ring-Modified Analogues

(1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-4-yl)methanamine hydrochloride (): Structural Difference: Benzo[d][1,3]dioxole substituent replaces pyrimidine. Molecular Weight: 284.78 g/mol.

(1-(2,5-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride ():

  • Structural Difference : Dichlorobenzyl group introduces electron-withdrawing substituents.
  • Impact : Chlorine atoms may enhance binding to electron-deficient receptors (e.g., serotonin or dopamine receptors).
  • Molecular Weight : 295.67 g/mol.

Pharmacologically Active Analogues

Dual α2A/5-HT7 Receptor Antagonist ():

  • Structure : Features a dihydrobenzofuran-7-yloxyethyl group.
  • Activity : Demonstrates high yield (98%) synthesis and efficacy as a dual receptor antagonist.
  • Molecular Weight : 340.89 g/mol.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name (Reference) Substituent on Pyrimidine/Piperidine Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 6-Methoxy, piperidin-4-yl C₁₂H₁₉ClN₄O 282.76 Enhanced solubility, hydrochloride salt
[1-(6-MeS-2-MeO-pyrimidin-4-yl) derivative] (4) 6-MeO-2-MeS-pyrimidine C₁₃H₂₁ClN₄OS 324.85 Increased lipophilicity
(1-(6-EtO-pyrimidin-4-yl)piperidin-3-yl) (8) 6-EtO-pyrimidine, piperidin-3-yl C₁₂H₂₁ClN₄O 272.77 Higher logP, altered conformation
Dual α2A/5-HT7 Antagonist (6) Dihydrobenzofuran-7-yloxyethyl C₁₈H₂₈N₂O₂·HCl 340.89 High synthetic yield (98%)

Key Findings

Substituent Effects :

  • Methoxy vs. ethoxy groups influence solubility and metabolic stability.
  • Piperidine substitution position (3-yl vs. 4-yl) alters conformational flexibility and receptor engagement.

Safety Considerations :

  • Pyrimidine derivatives with methylsulfanyl or ethoxy groups require stringent handling due to irritation risks.

Synthetic Accessibility :

  • Carboxylic acid-amine coupling () and Boc-deprotection () are common synthetic routes for analogues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride
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(1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride

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